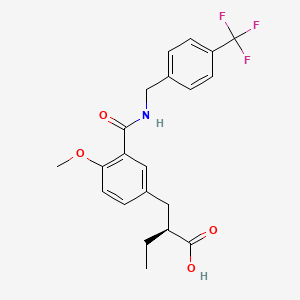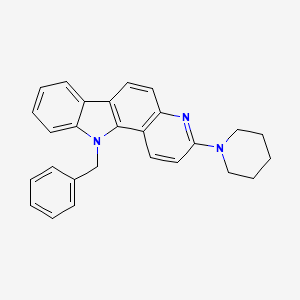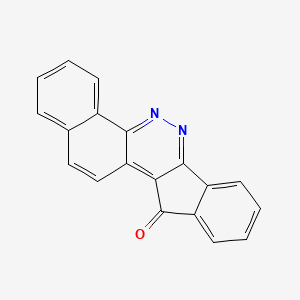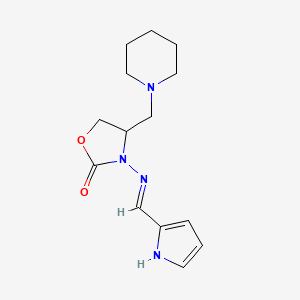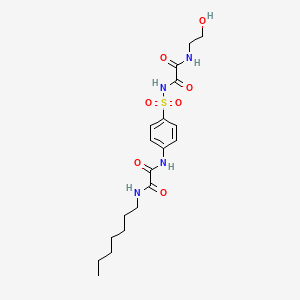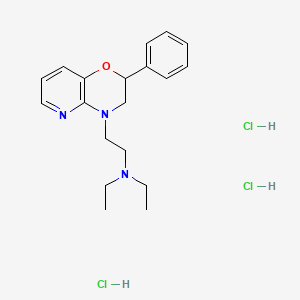
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2-phenyl-, trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2-phenyl-, trihydrochloride is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido-oxazine core, making it a subject of interest for researchers exploring new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2-phenyl-, trihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido-oxazine core, followed by the introduction of the diethylaminoethyl and phenyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, making it suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2-phenyl-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2-phenyl-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2-phenyl-, trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazine derivatives: These compounds share the pyrido-oxazine core but differ in their substituents, leading to variations in their chemical and biological properties.
1,4-Benzoxazine derivatives: Similar in structure but with a benzene ring instead of a pyridine ring, these compounds also exhibit diverse biological activities.
Uniqueness
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2-phenyl-, trihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
86979-93-3 |
|---|---|
Formule moléculaire |
C19H28Cl3N3O |
Poids moléculaire |
420.8 g/mol |
Nom IUPAC |
N,N-diethyl-2-(2-phenyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)ethanamine;trihydrochloride |
InChI |
InChI=1S/C19H25N3O.3ClH/c1-3-21(4-2)13-14-22-15-18(16-9-6-5-7-10-16)23-17-11-8-12-20-19(17)22;;;/h5-12,18H,3-4,13-15H2,1-2H3;3*1H |
Clé InChI |
XWBVCYNBNVXQTO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1CC(OC2=C1N=CC=C2)C3=CC=CC=C3.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


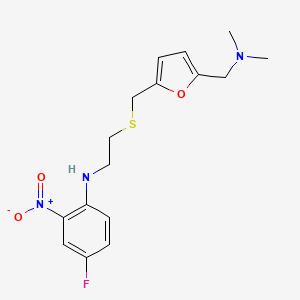



![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
